molecular formula C13H27NO2 B2643226 Octyl (2S)-2-amino-3-methylbutanoate CAS No. 1053618-29-3

Octyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B2643226
CAS No.: 1053618-29-3
M. Wt: 229.364
InChI Key: XNHNEYDGXNIRRV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl (2S)-2-amino-3-methylbutanoate is an ester compound that features an octyl group attached to the ester functionality. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Esters like this compound are known for their pleasant odors and are often used in flavorings and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl (2S)-2-amino-3-methylbutanoate typically involves the esterification of 2-amino-3-methylbutanoic acid with octanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods with lipases. The reaction conditions usually involve heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. This method ensures a high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also a preferred method due to its environmental benefits and high specificity .

Chemical Reactions Analysis

Types of Reactions

Octyl (2S)-2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed

    Hydrolysis: 2-amino-3-methylbutanoic acid and octanol.

    Reduction: Octyl (2S)-2-amino-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Octyl (2S)-2-amino-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The amino group can interact with various biological molecules, potentially affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl (2S)-2-amino-3-methylbutanoate is unique due to the presence of the amino group, which allows for additional chemical reactivity and potential biological activity. This distinguishes it from other simple esters that lack this functional group.

Properties

IUPAC Name

octyl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-16-13(15)12(14)11(2)3/h11-12H,4-10,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHNEYDGXNIRRV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.